2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide
Overview
Description
Synthesis Analysis
The synthesis of similar dithiadiphosphetane disulfides often involves reactions with aromatic compounds under specific conditions. For example, the reaction of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide with aromatic dihydroxy compounds in toluene at reflux temperature produces 1,3,2-dioxaphospholane-2-sulfide derivatives. These reactions highlight the versatility of dithiadiphosphetane disulfides in synthesizing a range of organophosphorus compounds through interactions with various substrates (Shabana, Osman, & Atrees, 1994).
Molecular Structure Analysis
The molecular structure of dithiadiphosphetane disulfides has been a subject of interest, particularly their phosphorus chemical shift tensors as determined by solid-state 31P nuclear magnetic resonance (NMR) measurements. These studies reveal the orientation of the phosphorus chemical shift tensor and provide insights into the molecular geometry of these compounds (Wu & Wasylishen, 1995).
Chemical Reactions and Properties
Dithiadiphosphetane disulfides engage in various chemical reactions, including those that lead to the formation of complex organophosphorus structures. The reactivity of these compounds with different substrates, such as dihydric alcohols, underlines their significance in synthesizing new compounds with potential applications in organic chemistry and materials science (Shabana, Osman, & Atrees, 1993).
Scientific Research Applications
Phosphorus Chemical Shift Tensors Characterization : Wu and Wasylishen (1995) used solid-state 31P nuclear magnetic resonance (NMR) to characterize the phosphorus chemical shift tensors of dithiadiphosphetane disulfides, which include compounds similar to 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide. This study contributes to understanding the molecular structure of these compounds (Wu & Wasylishen, 1995).
Reactions with Resorcinol : Nizamov et al. (2012) investigated the reactions of similar dithiadiphosphetane disulfides with resorcinol, exploring their potential use in creating various organic compounds such as antioxidants for polymers and corrosion inhibitors (Nizamov et al., 2012).
Organometallic Compound Synthesis : Wong et al. (2010) explored the reaction of 2,4-bis(p-tolylthio)1,3-dithia-2,4-diphosphetane-2,4-disulfide with [CpMo(CO)n]2, demonstrating its role in phosphorus-sulfur bond cleavage and the synthesis of organometallic compounds (Wong et al., 2010).
α-Diketone Mono-, and Di-Imine Systems Modification : Hafez (1992) studied the reaction of 2,4-Bis(phenylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide with certain organic compounds, leading to the synthesis of new organic thiones, contributing to the field of organic chemistry (Hafez, 1992).
Organophosphorus Compounds Synthesis : Arsanious and Hennawy (2016) demonstrated the reaction of 2,4-bis(phenylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulphide with arylidenecyclohexane-1-one derivatives, resulting in the formation of new heterocyclic compounds containing phosphorus, indicating its importance in the synthesis of organophosphorus compounds (Arsanious & Hennawy, 2016).
Safety and Hazards
properties
IUPAC Name |
2,4-bis[(4-methylphenyl)sulfanyl]-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14P2S6/c1-11-3-7-13(8-4-11)19-15(17)21-16(18,22-15)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYQGZHFMUDZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SP2(=S)SP(=S)(S2)SC3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14P2S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405078 | |
Record name | Davy-reagent p-tolyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114234-09-2 | |
Record name | Davy-reagent p-tolyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide [Sulfurating Reagent] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Davy-reagent p-tolyl in organic synthesis?
A1: Davy-reagent p-tolyl is primarily used as a thionating agent for the conversion of amides and lactams to their corresponding thioamides and thiolactams. [] This reagent offers a convenient and efficient method for introducing sulfur into organic molecules.
Q2: Has Davy-reagent p-tolyl been used in the synthesis of biologically active molecules?
A2: Yes, Davy-reagent p-tolyl has been employed in the synthesis of thionated cyclic hexapeptides structurally related to Rubia akane (RA) derivatives. [] Specifically, it was used to synthesize novel thionopeptides by replacing the carbonyl oxygen with sulfur in specific amino acid residues within the cyclic peptide backbone. This modification aimed to explore the impact of thionation on the peptides' conformational properties and biological activity.
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